Superior HDAC6 Enzymatic Potency
WT-161 demonstrates an IC50 of 0.40 nM against HDAC6 in cell-free biochemical assays . This potency exceeds that of the widely used HDAC6 inhibitors Tubastatin A (IC50 = 15 nM) , ACY-1215/Ricolinostat (IC50 = 5 nM) , and Nexturastat A (IC50 = 5 nM) . The quantified difference ranges from 12.5-fold to 37.5-fold lower IC50, indicating greater target engagement at lower concentrations.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.40 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM; ACY-1215: 5 nM; Nexturastat A: 5 nM |
| Quantified Difference | WT-161 is 12.5-fold more potent than Nexturastat A/ACY-1215 and 37.5-fold more potent than Tubastatin A |
| Conditions | Cell-free recombinant HDAC6 enzyme assay |
Why This Matters
Lower IC50 translates to reduced compound consumption per experiment, enabling cost-effective high-throughput screening and minimizing off-target engagement at lower dosing.
